



ASP3026: Application Notes and Protocols for In Vivo Tumor Regression

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For Researchers, Scientists, and Drug Development Professionals

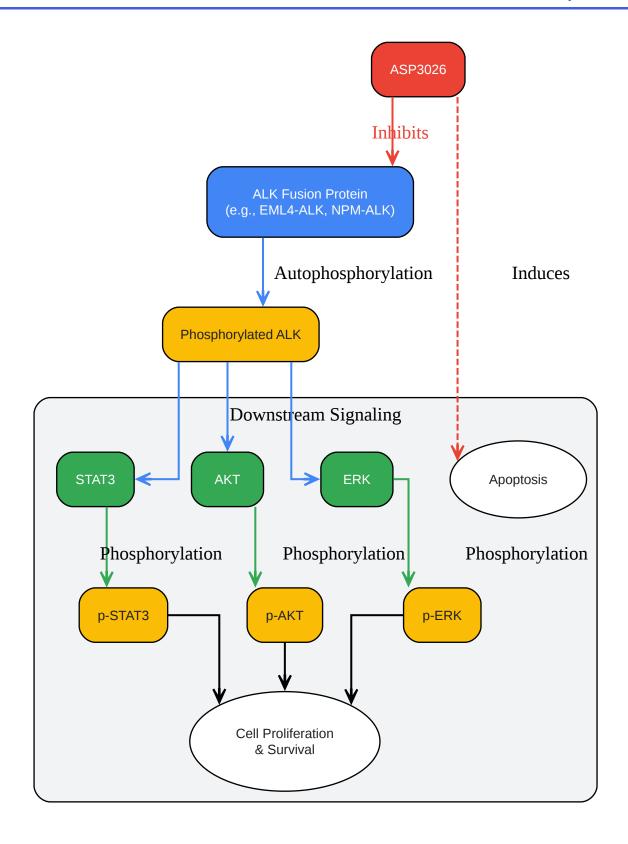
Abstract

ASP3026 is a potent and selective, orally available small-molecule inhibitor of anaplastic lymphoma kinase (ALK).[1][2][3] Dysregulation of the ALK receptor tyrosine kinase, through mechanisms such as gene rearrangements, fusions (e.g., EML4-ALK, NPM-ALK), and point mutations, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][4] ASP3026 has demonstrated significant anti-tumor activity, inducing tumor regression and prolonging survival in preclinical in vivo models. Notably, it has shown efficacy against tumors harboring mutations that confer resistance to first-generation ALK inhibitors like crizotinib. These application notes provide a summary of the preclinical data for ASP3026 and detailed protocols for its use in in vivo tumor regression studies.

Mechanism of Action

ASP3026 competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its phosphorylation and downstream signaling. This blockade disrupts key cellular pathways involved in cell growth, proliferation, and survival, including the STAT3, AKT, and ERK pathways. The inhibition of these pathways ultimately leads to apoptosis and tumor regression in ALK-dependent cancer cells.









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